2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one 2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1036-50-6
VCID: VC21040412
InChI: InChI=1S/C16H14N2O3/c1-20-11-8-6-10(7-9-11)15-17-14-12(16(19)18-15)4-3-5-13(14)21-2/h3-9H,1-2H3,(H,17,18,19)
SMILES: COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC)C(=O)N2
Molecular Formula: C16H14N2O3
Molecular Weight: 282.29 g/mol

2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one

CAS No.: 1036-50-6

Cat. No.: VC21040412

Molecular Formula: C16H14N2O3

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methoxyphenyl)-8-methoxyquinazoline-4(3H)-one - 1036-50-6

Specification

CAS No. 1036-50-6
Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
IUPAC Name 8-methoxy-2-(4-methoxyphenyl)-3H-quinazolin-4-one
Standard InChI InChI=1S/C16H14N2O3/c1-20-11-8-6-10(7-9-11)15-17-14-12(16(19)18-15)4-3-5-13(14)21-2/h3-9H,1-2H3,(H,17,18,19)
Standard InChI Key QUWZBGKVPVWAEZ-UHFFFAOYSA-N
Isomeric SMILES COC1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C(=CC=C3)OC
SMILES COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC)C(=O)N2
Canonical SMILES COC1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C(=CC=C3)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator